α-Halocarbonsäure-Derivate

Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play crucial roles in various applications due to their reactivity and functional diversity.

In pharmaceuticals, alpha-halocarboxylic acid derivatives are often used as intermediates for synthesizing bioactive molecules or as direct drugs themselves. They can exhibit potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The halogen atom can influence the reactivity of the α-carbon, allowing for selective modifications during synthesis.

In materials science, these compounds are utilized in the preparation of novel polymers, coatings, and adhesives due to their chemical versatility and potential for functionalization. Their ability to form stable complexes or linkages makes them valuable in both academic research and industrial applications.

Overall, alpha-halocarboxylic acid derivatives represent a versatile group of compounds with diverse applications across multiple scientific disciplines.

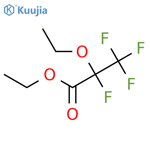

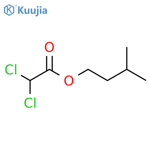

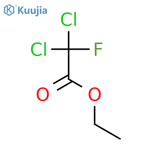

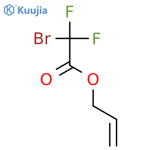

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

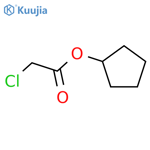

|

ethyl 2-chloro-2-oxo-acetate | 4755-77-5 | C4H5ClO3 |

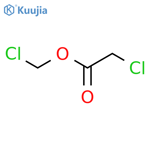

|

propyl 2-chloropropanoate | 1569-03-5 | C6H11ClO2 |

|

2,2,3,3-Tetrafluoropropyl Trifluoroacetate | 107551-72-4 | C5H3F7O2 |

|

Ethyl 2-Ethoxytetrafluoropropionate | 10186-66-0 | C7H10F4O3 |

|

Acetic acid,2,2-dichloro-, 3-methylbutyl ester | 37587-83-0 | C7H12Cl2O2 |

|

Ethyl Dichlorofluoroacetate | 383-61-9 | C4H5Cl2FO2 |

|

allyl 2-bromo-2,2-difluoroacetate | 155820-76-1 | C5H5BrF2O2 |

|

Aceticacid, 2-chloro-, cyclopentyl ester | 6282-56-0 | C7H11ClO2 |

|

chloromethyl 2-chloroacetate | 6135-23-5 | C3H4Cl2O2 |

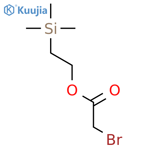

|

Acetic acid, bromo-, 2-(trimethylsilyl)ethyl ester | 79414-13-4 | C7H15BrO2Si |

Verwandte Literatur

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

5. Book reviews

Empfohlene Lieferanten

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte